4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(3-methoxyphenyl)butanamide
Description
This compound features a pyridine core substituted with a cyano group at position 3, a methyl group at position 6, and a trifluoromethyl group at position 2. A thioether linkage connects the pyridine ring to a butanamide chain, which terminates in a 3-methoxyphenyl group (meta-substitution). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group may contribute to hydrogen bonding or dipole interactions in biological systems . The 3-methoxyphenyl moiety could influence solubility and receptor binding compared to para-substituted analogs. Notably, a closely related compound, 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide (), differs only in the methoxy substituent’s position (para vs. meta), highlighting the importance of regiochemistry in structure-activity relationships .
Properties
IUPAC Name |
4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-12-9-16(19(20,21)22)15(11-23)18(24-12)28-8-4-7-17(26)25-13-5-3-6-14(10-13)27-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPJTGLIAOONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)NC2=CC(=CC=C2)OC)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.39 g/mol. Its structure features a pyridine ring substituted with trifluoromethyl and cyano groups, linked via a thioether to a butanamide moiety, which is further substituted with a methoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against several bacterial strains.
- Anticancer Potential : Investigations have shown that it may inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in cellular models.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thioether linkage may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with various receptors, possibly influencing signaling pathways related to cell growth and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Data Table: Biological Activities
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, especially against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
- Cancer Cell Proliferation Inhibition : Research conducted on MCF-7 and HT-29 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammation Model : In vivo studies using RAW 264.7 macrophages showed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after lipopolysaccharide (LPS) stimulation, indicating its utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Analogs with Varied Substituents
a. 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
- Structural Differences : Replaces the methyl group at position 6 with a thiophene ring and substitutes the butanamide chain with an acetamide linked to a 2-fluorophenyl group.
- Fluorine’s electronegativity could reduce metabolic oxidation but increase binding affinity to hydrophobic pockets .
b. 618077-46-6: 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()
- Structural Differences : Features a 4-fluorophenyl group at position 6 and a para-methoxyphenyl acetamide.
- Implications : The para-methoxy group may improve solubility relative to the meta-substituted target compound. The 4-fluorophenyl substituent could enhance target selectivity due to fluorine’s size and electronegativity .
Pyrimidine-Based Analogs ()
Compounds such as DT214-DT223 (e.g., 6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl derivatives) replace the pyridine core with pyrimidine.
- Structural Differences : Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity and alter electron distribution.
- Implications : Pyrimidines often exhibit distinct pharmacokinetic profiles, with enhanced metabolic stability but reduced membrane permeability compared to pyridines. The trifluoromethyl and methoxyphenyl groups retain their roles in lipophilicity and binding .
Dihydropyridine Derivatives ()
Examples include AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-thioacetamide-1,4-dihydropyridine).
- Structural Differences : A 1,4-dihydropyridine core with a furan substituent and a 2-methoxyphenyl group.
- Implications: The reduced pyridine ring (dihydropyridine) increases flexibility and may enhance calcium channel modulation, a common trait in dihydropyridine drugs.
Thiophene-Containing Analogs ()
Compound 17 : 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide.
- Structural Differences : Replaces the pyridine core with a thiophene ring and links the butanamide to a para-trifluoromethylphenyl group.
- Implications : Thiophene’s sulfur atom may engage in hydrophobic interactions, while the para-trifluoromethylphenyl group maximizes steric bulk and electron-withdrawing effects .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Heterocycle Impact : Pyrimidines () and dihydropyridines () show divergent pharmacokinetic behaviors, with pyrimidines favoring enzymatic stability and dihydropyridines enabling ion channel interactions.
- Electron-Withdrawing Groups: Trifluoromethyl and cyano groups synergistically enhance electrophilicity, which may improve inhibition of kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
